

# SR 142948: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**SR 142948** is a potent, non-peptide antagonist of neurotensin receptors, demonstrating high affinity for both the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptor subtypes.[1][2] This guide provides a comparative analysis of the cross-reactivity of **SR 142948** with other key receptors, supported by available experimental data. A comprehensive understanding of its selectivity profile is crucial for accurate interpretation of experimental results and for the development of novel therapeutics.

# **Executive Summary**

**SR 142948** exhibits high affinity and selectivity for neurotensin receptors, with Ki values in the low nanomolar range. While its interaction with the dopaminergic system has been a subject of investigation, direct high-affinity binding to dopamine or sigma receptors has not been demonstrated in publicly available broad-panel screening data. This high selectivity for neurotensin receptors makes **SR 142948** a valuable tool for studying the physiological and pathological roles of the neurotensin system.

## Cross-Reactivity Profile of SR 142948

The following table summarizes the available quantitative data on the binding affinity of **SR 142948** for its primary targets and other receptors of interest.



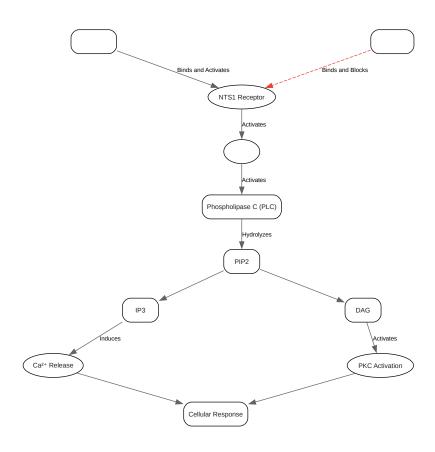
Receptor	Ligand	Assay Type	Tissue/Ce II Line	Ki (nM)	IC50 (nM)	Referenc e
Neurotensi n 1 (NTS1)	SR 142948	Radioligan d Binding	h-NTR1- CHO cells	< 10	1.19	[3][4]
SR 142948	Radioligan d Binding	HT-29 cells	-	0.32	[3]	
SR 142948	Radioligan d Binding	Adult rat brain	-	3.96	[3]	_
Neurotensi n 2 (NTS2)	[3H]SR 142948A	Radioligan d Binding	Rat Brain	4.8 (Kd)	-	[2]
Dopamine Receptors	SR 142948	Not specified	Not specified	No data available	No data available	-
Sigma Receptors	SR 142948	Not specified	Not specified	No data available	No data available	-

Note: While specific Ki or IC50 values for dopamine and sigma receptors are not readily available in the public domain, the lack of such data in extensive screening profiles suggests a low affinity of **SR 142948** for these receptors.

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the neurotensin receptor signaling pathway antagonized by **SR 142948** and a typical experimental workflow for assessing receptor cross-reactivity.

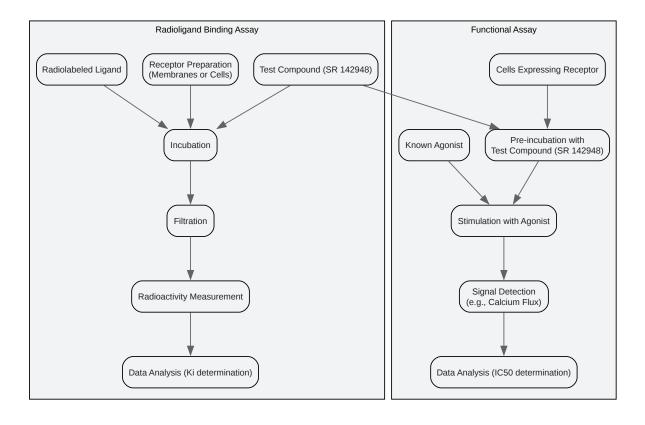




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Figure 1. Antagonism of the NTS1 receptor signaling pathway by SR 142948.





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Figure 2. Experimental workflow for assessing receptor cross-reactivity.

# Detailed Experimental Protocols Radioligand Competition Binding Assay

This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

#### Materials:

- Receptor Source: Cell membranes or whole cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human NTS1).
- Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Neurotensin).



- Test Compound: SR 142948.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>, and 0.1% BSA.
- Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- 96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

#### Procedure:

- Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and a range of concentrations of the unlabeled test compound (SR 142948).
- Initiate Reaction: Add the receptor preparation to each well to start the binding reaction.
- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
- Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **Calcium Mobilization Functional Assay**

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a known agonist, providing a functional measure of receptor blockade.



#### Materials:

- Cell Line: A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-hNTS1).
- Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
- Agonist: A known agonist for the target receptor (e.g., Neurotensin).
- Test Compound: SR 142948.
- Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Fluorescence plate reader with automated injection capabilities.

#### Procedure:

- Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
- Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound (SR 142948) for a defined period.
- Baseline Reading: Measure the baseline fluorescence of each well using the fluorescence plate reader.
- Agonist Stimulation: Inject the agonist into each well at a concentration that elicits a submaximal response (e.g., EC80).
- Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the agonist's response.



### Conclusion

**SR 142948** is a highly selective antagonist for neurotensin receptors NTS1 and NTS2. The available data strongly indicates minimal cross-reactivity with other major receptor families at physiologically relevant concentrations. This high degree of selectivity underscores its utility as a precise pharmacological tool for elucidating the roles of the neurotensin system in health and disease. For definitive conclusions on its interaction with a broader range of targets, a comprehensive receptor screening panel, such as the Eurofins SafetyScreen, would be required. Researchers utilizing **SR 142948** can be confident in its targeted action on neurotensin receptors, provided that appropriate experimental controls are in place.

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- To cite this document: BenchChem. [SR 142948: A Comparative Guide to Receptor Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
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